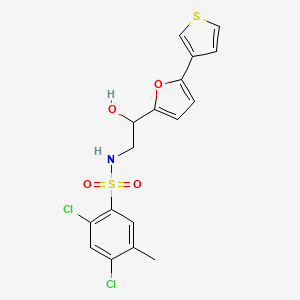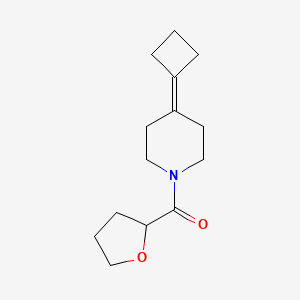![molecular formula C15H9N3O2S B2898949 benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione CAS No. 688792-98-5](/img/new.no-structure.jpg)
benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione is a polycyclic heteroaromatic compound featuring a unique arrangement of nitrogen, sulfur, and oxygen atoms within its structure. This compound boasts intricate ring systems, making it of particular interest for research in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione, one common approach involves:
Condensation reactions: Starting with appropriate diamine and diacid derivatives under controlled conditions.
Cyclization reactions: Using catalytic amounts of acids or bases to facilitate ring formation.
Sulfur insertion: Introducing sulfur atoms using thionation reagents such as Lawesson’s reagent.
Industrial Production Methods: Scaling up for industrial production may incorporate:
Continuous flow synthesis: Ensuring better yield and efficiency.
Solvent-free synthesis: For eco-friendly and sustainable production.
Microwave-assisted synthesis: Accelerating reaction times and enhancing yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : Typically, this compound undergoes oxidation reactions, forming sulfoxides or sulfones.
Reduction: : Reduction may lead to various dihydro and tetrahydro derivatives.
Substitution: : Electrophilic and nucleophilic substitutions occur on different parts of the molecule, especially on the nitrogen and sulfur atoms.
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halogens, alkylating agents, nitro compounds.
Sulfoxides and sulfones: : From oxidation reactions.
Dihydro derivatives: : From reduction reactions.
Various substituted derivatives: : From electrophilic and nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Ligand design: : Used in creating ligands for metal complexes.
Catalysis: : Acts as a catalyst or co-catalyst in organic transformations.
Antimicrobial properties: : Exhibits activity against various bacteria and fungi.
Anticancer research: : Potential use in designing cancer therapeutics due to its unique structure and biological activity.
Pharmaceutical intermediates: : Used in the synthesis of potential drugs for treating various diseases.
Materials science: : Contributes to the development of new materials with unique electronic and optical properties.
Agricultural chemicals: : Potential use in creating pesticides or herbicides.
Mechanism of Action
The compound’s mechanism of action involves interacting with specific molecular targets:
Enzyme inhibition: : Inhibits enzymes by binding to their active sites.
DNA intercalation: : Inserts itself between DNA bases, disrupting replication and transcription processes.
Receptor binding: : Binds to specific receptors, triggering or inhibiting cellular pathways.
Comparison with Similar Compounds
Unique Features:
Enhanced stability: : Due to the presence of multiple heteroatoms.
Increased biological activity: : Relative to simpler heterocycles.
Benzo[1,2-b:4,5-b']dithiophene: Shares some structural features but lacks nitrogen atoms.
Quinazoline derivatives: Similar core structure but different substituents.
Imidazo[1,2-a]pyridine: Contains imidazole and pyridine rings but in a different arrangement.
This compound’s distinct structure and reactivity make it a significant subject for ongoing scientific exploration.
Properties
CAS No. |
688792-98-5 |
|---|---|
Molecular Formula |
C15H9N3O2S |
Molecular Weight |
295.32 |
IUPAC Name |
5,7-dioxa-11,13,20-triazapentacyclo[11.7.0.02,10.04,8.014,19]icosa-1(20),2,4(8),9,14,16,18-heptaene-12-thione |
InChI |
InChI=1S/C15H9N3O2S/c21-15-17-10-6-13-12(19-7-20-13)5-8(10)14-16-9-3-1-2-4-11(9)18(14)15/h1-6H,7H2,(H,17,21) |
InChI Key |
RZSPRVUJHAKGTH-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=NC5=CC=CC=C5N4C(=S)N3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2898866.png)

![4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran](/img/structure/B2898870.png)

![N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}quinoxaline-6-carboxamide](/img/structure/B2898872.png)
![Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2898873.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2898874.png)
![3-(Trifluoromethyl)phenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2898875.png)
![N-(4-Tert-butylphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide](/img/structure/B2898876.png)
![6-bromo-4-phenyl-N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]quinazolin-2-amine](/img/structure/B2898879.png)

![methyl 5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2898883.png)

![6-(5-Chloro-2-methoxyphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2898889.png)
